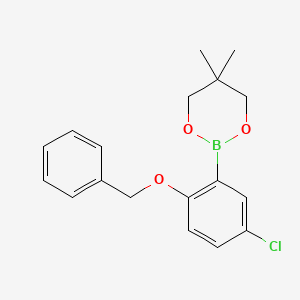
2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boronic acid derivative with a complex molecular structure. This compound is notable for its potential applications in organic synthesis, particularly in cross-coupling reactions. Its unique structure, featuring a boronic ester group and a chlorophenyl moiety, makes it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-benzyloxy-5-chlorophenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with a dimethylborinic acid derivative in the presence of a base, such as triethylamine, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters can optimize the synthesis process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryls and heteroaryls.
Oxidation: Phenols and quinones.
Reduction: Alcohols and amines.
Substitution: Ether and amine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its ability to form carbon-carbon bonds makes it a valuable tool in constructing diverse molecular frameworks.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its boronic acid moiety can interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, 2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be used to synthesize compounds with therapeutic potential. Its derivatives may exhibit biological activity against various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemicals, including agrochemicals and materials for electronic devices. Its versatility and reactivity make it a valuable reagent in industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronic acid derivative transfers the aryl group to the palladium complex, followed by reductive elimination to form the biaryl product.
Molecular Targets and Pathways:
Suzuki-Miyaura Coupling: The palladium catalyst and the boronic acid derivative are key players in the reaction mechanism.
Oxidation and Reduction: The specific molecular targets depend on the substrates involved in the reaction.
Comparison with Similar Compounds
2-Benzyloxy-5-chlorophenylboronic Acid: A related boronic acid derivative used in similar cross-coupling reactions.
2-Benzyloxy-5-chlorophenyl Acetic Acid:
Uniqueness: 2-(2-Benzyloxy-5-chlorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane stands out due to its dimethylborinic acid moiety, which enhances its stability and reactivity compared to other boronic acid derivatives. This unique feature makes it particularly useful in challenging synthetic transformations.
Properties
IUPAC Name |
2-(5-chloro-2-phenylmethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BClO3/c1-18(2)12-22-19(23-13-18)16-10-15(20)8-9-17(16)21-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUALLBDEXAKNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














